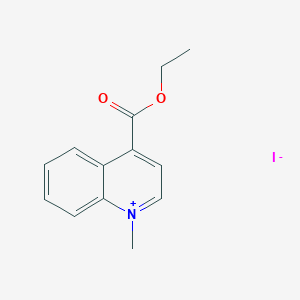

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide

Description

Properties

IUPAC Name |

ethyl 1-methylquinolin-1-ium-4-carboxylate;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NO2.HI/c1-3-16-13(15)11-8-9-14(2)12-7-5-4-6-10(11)12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOWGMALYGPRPU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[N+](C2=CC=CC=C12)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80638168 | |

| Record name | 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56153-32-3 | |

| Record name | NSC138312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide typically involves the quaternization of 4-(Ethoxycarbonyl)quinoline with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds as follows:

Starting Material: 4-(Ethoxycarbonyl)quinoline

Reagent: Methyl iodide

Solvent: Acetonitrile or dimethylformamide

Conditions: Reflux

The product is then isolated by precipitation or crystallization.

Industrial Production Methods

On an industrial scale, the synthesis of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

Oxidation: The quinoline ring can undergo oxidation reactions to form quinoline N-oxide derivatives.

Reduction: The ethoxycarbonyl group can be reduced to an ethyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium chloride, bromide, or hydroxide.

Oxidation: Formation of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium N-oxide.

Reduction: Formation of 4-(Ethyl)-1-methylquinolin-1-ium iodide.

Scientific Research Applications

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide has several scientific research applications:

Organic Synthesis: Used as a precursor for the synthesis of various quinoline derivatives.

Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.

Material Science: Utilized in the preparation of ionic liquids and other functional materials.

Analytical Chemistry: Employed as a reagent in the detection and quantification of specific analytes.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide involves its interaction with biological molecules through ionic and hydrogen bonding. The quaternary ammonium group enhances its solubility in aqueous environments, facilitating its interaction with cellular components. The compound can target nucleic acids and proteins, leading to potential antimicrobial and anticancer effects.

Comparison with Similar Compounds

Optical and Material Properties

- Fluorescence : The conjugated diene in pQ-π2 enables far-red emission (λₑₘ = 650 nm), making it suitable for RNA imaging in live cells . In contrast, the ethoxycarbonyl group in the target compound is less likely to confer fluorescence unless functionalized further.

- Solid-State Emission: Hybrids like (DPASP)₂[Zn(NCS)₄]·2CH₃OH exhibit strong red fluorescence (quantum yield = 0.42) due to ionic interactions between quinolinium cations and metal anions . The target compound’s ethoxycarbonyl group could facilitate similar hybrid formation.

Key Research Findings

Substituent Effects :

- Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance electrophilicity at the 4-position, facilitating nucleophilic substitution reactions .

- Extended conjugation (e.g., styryl or diene groups) improves optical properties but complicates synthesis .

Synthetic Efficiency : Ultrasonic methods achieve higher yields (e.g., 91% for piperazine derivatives) compared to traditional heating .

Biological vs. Optical Trade-offs : Piperazine derivatives prioritize antiviral activity, while conjugated systems sacrifice yield for advanced imaging capabilities .

Biological Activity

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H12N2O2I

- Molecular Weight : 356.12 g/mol

The ethoxycarbonyl group contributes to the compound's solubility and biological activity, while the quinolinium moiety is known for its various pharmacological effects.

Antimicrobial Properties

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide exhibits notable antimicrobial activity. Research indicates that similar quinolinium compounds possess efficacy against a range of bacteria and fungi. For instance, studies have shown that derivatives of quinoline can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Cytotoxic Effects

The cytotoxicity of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide has been evaluated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and the activation of caspases .

Table 1: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | <20 | Induction of apoptosis |

| SNU-638 (Stomach) | <25 | DNA damage and caspase activation |

| Col2 (Colon) | >20 | Minimal effect observed |

Topoisomerase Inhibition

Quinoline derivatives, including 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide, have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication. In vitro studies indicate that this compound may selectively inhibit topoisomerase I, leading to disrupted DNA repair mechanisms in cancer cells .

The biological activity of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial signaling has been observed, suggesting a potential role in cancer therapy.

Study on Antitumor Activity

A study conducted on various quinoline derivatives demonstrated that compounds similar to 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide exhibited significant antitumor activity against multiple cancer cell lines. The findings indicated that these compounds could serve as lead candidates for further development into anticancer agents .

Research on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinolinium salts, revealing that 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide, and how can reaction efficiency be quantified?

Methodological Answer: The synthesis typically involves quaternization of the quinoline nitrogen using methyl iodide, followed by ethoxycarbonyl group introduction. Key steps include:

- Reaction Optimization : Vary catalysts (e.g., PdCl₂(PPh₃)₂ for cross-coupling ), solvents (DMF, ethyl acetate), and temperature.

- Efficiency Metrics : Monitor yield (%) and purity via HPLC or NMR. For example, crystallization in ethyl acetate (as in similar quinoline derivatives ) improves purity.

- Characterization : Confirm structure using ¹H/¹³C NMR and HRMS to verify molecular ions (e.g., [M+I]⁺ in HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data inconsistencies resolved?

Methodological Answer:

- Primary Techniques :

- ¹H/¹³C NMR : Assign peaks for ethoxycarbonyl (δ ~4.4 ppm for OCH₂CH₃) and methylquinolinium (δ ~4.0 ppm for N⁺-CH₃) .

- HRMS : Confirm molecular weight (e.g., calculated vs. observed [M]+).

- Resolving Inconsistencies :

Intermediate Research Questions

Q. How should researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- In Vitro Assays :

- Data Interpretation :

- Perform statistical analyses (e.g., Student’s t-test) to confirm significance.

- Compare with structurally analogous quinolines to infer structure-activity relationships .

Q. What purification strategies yield high-purity samples, and how are they validated?

Methodological Answer:

- Strategies :

- Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients).

- Recrystallization in ethyl acetate/hexane mixtures .

- Validation :

Advanced Research Questions

Q. How can computational studies (e.g., DFT) elucidate the compound’s reactivity in catalytic or photochemical applications?

Methodological Answer:

- Parameters to Prioritize :

- Validation :

Q. What mechanistic insights explain contradictions in reported biological activity data across studies?

Methodological Answer:

- Root Cause Analysis :

- Mitigation Strategies :

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?

Methodological Answer:

- Systematic Approach :

- Synthesize derivatives with halogens or electron-donating groups (e.g., -OCH₃) at the 4-position.

- Measure logP (octanol-water partition) for lipophilicity and UV-vis spectra for π-π* transitions .

- Data Correlation :

Unresolved Research Challenges

- Nanoscale Interactions : Molecular behavior on indoor surfaces (e.g., adsorption dynamics) remains underexplored .

- Multi-Omics Integration : Correlating chemical stability with proteomic/metabolomic profiles in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.